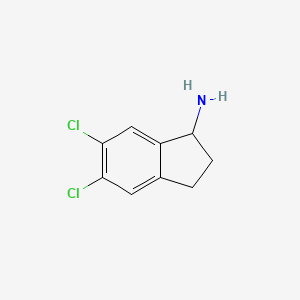

5,6-Dichloro-indan-1-ylamine

Description

Significance of Indanamine Derivatives in Medicinal Chemistry and Chemical Biology

Indanamine and its derivatives represent a class of compounds featuring a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring with an attached amine group. This scaffold is a privileged structure in medicinal chemistry and chemical biology due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, making it an attractive framework for designing biologically active molecules. epo.orgresearchgate.net The pharmacophoric features of aminoindane derivatives have led to their extensive investigation and use as intermediates in the synthesis of various physiologically active compounds. epo.org

The biological activities of indanamine derivatives are diverse and significant. They have been widely explored as agents targeting the central nervous system (CNS). charlotte.edu For instance, certain derivatives act as potent inhibitors of monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (5-HT), which is a critical mechanism for the treatment of depression and other neurological disorders. Current time information in Bangalore, IN.sigmaaldrich.comnih.gov The rigid structure of the indanamine core is analogous to that of amphetamine, leading to research into its potential psychotherapeutic applications. mdpi.com Beyond the CNS, the aminoindane ring is associated with a broad spectrum of bioactive properties, including antibacterial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities. epo.orgresearchgate.netbeilstein-journals.org The versatility of the indane skeleton allows for substitutions on both the aromatic and aliphatic rings, enabling chemists to fine-tune the pharmacological profiles of these molecules for specific biological targets. Current time information in Bangalore, IN.nih.gov

Overview of the Chemical Compound 5,6-Dichloro-indan-1-ylamine within Current Chemical Research

This compound is a specific derivative of the indanamine family, characterized by the presence of two chlorine atoms on the benzene ring at positions 5 and 6. Within the landscape of chemical research, this compound is primarily recognized as a synthetic intermediate or a building block for the creation of more complex molecules rather than an end-product with direct therapeutic applications studied in detail. It is commercially available as a research chemical for use in synthetic organic chemistry. sigmaaldrich.comsigmaaldrich.comchemscene.com

The synthesis of this compound logically proceeds from its corresponding ketone, 5,6-dichloro-1-indanone. The preparation of this key intermediate has been documented, starting from 3-(3,4-dichlorophenyl)-propionic acid. prepchem.com This starting material undergoes an intramolecular Friedel-Crafts acylation, typically by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by cyclization promoted by a Lewis acid such as aluminum chloride, to yield 5,6-dichloro-1-indanone. beilstein-journals.orgprepchem.com

From the 5,6-dichloro-1-indanone intermediate, there are established methods for its conversion to the target amine, this compound. One common route is through the formation of an oxime intermediate. The indanone is reacted with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine (B92270) to form the 5,6-dichloro-1-indanone oxime. orgsyn.org Subsequent reduction of this oxime, for instance through catalytic hydrogenation or with a reducing agent like diborane, would yield the final 1-aminoindane derivative. epo.org An alternative and direct method is reductive amination. For the closely related 6,7-dichloro-1-indanone, a successful conversion to the amine has been reported using sodium cyanoborohydride (NaBH3CN) and ammonium (B1175870) acetate (B1210297) (NH4OAc), a reaction that is also applicable to the 5,6-dichloro isomer. google.com

While detailed research findings focusing specifically on the biological activity of this compound are not prominent in the literature, the investigation of other halo-substituted indanamine isomers provides context for its potential research applications. For example, various dihalo-substituted 2-indanamine compounds have been patented for their ability to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), suggesting a role in modulating epinephrine (B1671497) levels. google.com Furthermore, derivatives like 1-(6,7-dichloro-indan-1-yl)-3-(2-fluoro-ethyl)-urea have been synthesized and investigated as alpha 2 adrenergic agents. google.com These examples highlight that the dichloro-indanamine scaffold is of significant interest in medicinal chemistry for developing receptor-specific ligands and enzyme inhibitors. Therefore, this compound serves as a valuable precursor for the synthesis of novel, potentially bioactive molecules for further pharmacological evaluation.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 67120-42-7 | sigmaaldrich.comsigmaaldrich.comchemscene.com |

| Molecular Formula | C₉H₉Cl₂N | sigmaaldrich.comchemscene.com |

| Molecular Weight | 202.08 g/mol | sigmaaldrich.comchemscene.com |

| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-inden-1-amine | sigmaaldrich.comchemscene.com |

| InChI Key | XWCCMCNCBDSVFJ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,6-dichloro-1-indanone |

| 3-(3,4-dichlorophenyl)-propionic acid |

| 5,6-dichloro-1-indanone oxime |

| 6,7-dichloro-1-indanone |

| 1-(6,7-dichloro-indan-1-yl)-3-(2-fluoro-ethyl)-urea |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCMCNCBDSVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269071 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67120-42-7 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67120-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dichloro Indan 1 Ylamine and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5,6-dichloro-indan-1-ylamine identifies the primary disconnection at the carbon-nitrogen bond of the primary amine. This disconnection points to the corresponding ketone, 5,6-dichloro-2,3-dihydro-1H-inden-1-one, as the immediate and principal precursor. The transformation from the ketone to the amine is a forward synthetic step known as reductive amination.

Further deconstruction of the 5,6-dichloro-2,3-dihydro-1H-inden-1-one intermediate reveals that its formation is achievable through an intramolecular cyclization reaction. The logical precursor for this ring-closing reaction is a substituted phenylpropionic acid, specifically 3-(3,4-dichlorophenyl)propanoic acid. This acid, or its activated form (like an acyl chloride), can undergo an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone system. Therefore, 3-(3,4-dichlorophenyl)propanoic acid is identified as another key precursor in the synthetic pathway.

The synthesis of the indanone core is a critical stage. The primary methods involve the cyclization of an appropriate acyclic precursor.

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones fused to an aromatic ring, such as 1-indanones. chemistrysteps.comsigmaaldrich.com This reaction involves the formation of an acylium ion from a carboxylic acid derivative (typically an acyl chloride or acid anhydride) which then acts as an electrophile, attacking the electron-rich aromatic ring to form the new ring. sigmaaldrich.combyjus.comvedantu.com

The process for 5,6-dichloro-2,3-dihydro-1H-inden-1-one begins with its precursor, 3-(3,4-dichlorophenyl)propanoic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion. libretexts.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the dichlorinated benzene (B151609) ring to yield the target indanone. The carbonyl group of the resulting product deactivates the aromatic ring, which conveniently prevents further acylation reactions. chemistrysteps.com

Table 1: Key Aspects of Friedel-Crafts Acylation for Indanone Synthesis

| Step | Description | Reagents | Intermediate |

|---|---|---|---|

| 1. Activation | The precursor carboxylic acid is converted into a more reactive acyl chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-(3,4-dichlorophenyl)propanoyl chloride |

| 2. Electrophile Formation | The acyl chloride reacts with a Lewis acid catalyst to form a resonance-stabilized acylium ion. | Aluminum chloride (AlCl₃) | Acylium ion |

| 3. Cyclization | The acylium ion attacks the aromatic ring in an intramolecular electrophilic aromatic substitution. | - | Arenium ion (sigma complex) |

| 4. Aromatization | The intermediate loses a proton to restore aromaticity and regenerate the catalyst, forming the cyclic ketone. | - | 5,6-dichloro-2,3-dihydro-1H-inden-1-one |

Beyond the classic Friedel-Crafts acylation, other strong acids can catalyze the cyclization of 3-arylpropionic acids to form indanones. beilstein-journals.org Polyphosphoric acid (PPA) or strong protic acids like trifluoromethanesulfonic acid (TFSA) can be employed to promote the intramolecular ring closure of 3-(3,4-dichlorophenyl)propanoic acid directly. beilstein-journals.org These acids act as both the catalyst and the dehydrating agent, facilitating the formation of the acylium ion intermediate which then cyclizes. This approach can sometimes offer simpler reaction conditions compared to the use of Lewis acids.

The general mechanism involves the protonation of the carboxylic acid's carbonyl group, followed by the loss of water to generate the acylium ion, which then proceeds through the same electrophilic aromatic substitution pathway as in the Friedel-Crafts reaction. The choice of cyclization agent can depend on the specific substrate and desired reaction conditions.

The availability of 3-(3,4-dichlorophenyl)propanoic acid is essential for the synthesis of the indanone intermediate. chemicalbook.com One common route to this precursor involves the reduction of the corresponding cinnamic acid derivative, 3-(3,4-dichlorophenyl)acrylic acid. This reduction can be achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas.

An alternative pathway starts with a benzyl chloride derivative and a malonic ester. google.com For instance, 3,4-dichlorobenzyl chloride can be reacted with diethyl malonate in the presence of a base. The resulting substituted malonic ester is then hydrolyzed and decarboxylated under acidic conditions to yield the desired 3-(3,4-dichlorophenyl)propanoic acid. google.com

Table 2: Synthetic Routes to 3-(3,4-dichlorophenyl)propanoic acid

| Starting Material | Key Transformation | Reagents | Product |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)acrylic acid | Catalytic Hydrogenation | H₂, Pd/C | 3-(3,4-dichlorophenyl)propanoic acid |

Synthesis of Dichloroindanone Intermediates (e.g., 5,6-dichloro-2,3-dihydro-1H-inden-1-one)

Direct Synthetic Routes to this compound

With the key intermediate, 5,6-dichloro-2,3-dihydro-1H-inden-1-one, in hand, the final step is the introduction of the amine functionality.

Reductive amination is a highly efficient and common method for converting ketones or aldehydes into amines. wikipedia.org This reaction can be performed directly by reacting the ketone with an amine source and a reducing agent in a single pot. wikipedia.org

To synthesize this compound, the ketone precursor (5,6-dichloro-2,3-dihydro-1H-inden-1-one) is reacted with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonia itself. This reaction first forms an intermediate imine in equilibrium with the ketone and ammonia. A selective reducing agent is then used to reduce the imine to the final primary amine. harvard.edu

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edunih.gov These hydride reagents are particularly suitable because they are mild enough not to reduce the ketone starting material significantly but are reactive enough to reduce the intermediate iminium ion formed under weakly acidic conditions. harvard.edu Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel is another viable method for this reduction. wikipedia.org

Table 3: Reductive Amination of 5,6-dichloro-2,3-dihydro-1H-inden-1-one

| Amine Source | Reducing Agent | Solvent | Key Intermediate | Product |

|---|---|---|---|---|

| Ammonia / Ammonium Acetate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) nih.gov | 5,6-Dichloro-2,3-dihydro-1H-inden-1-imine | This compound |

| Ammonia / Ammonium Acetate | Sodium cyanoborohydride (NaBH₃CN) | Methanol | 5,6-Dichloro-2,3-dihydro-1H-inden-1-imine | This compound |

An alternative, though less direct, two-step approach involves first converting the ketone to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH). The isolated oxime can then be reduced to the primary amine using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Approaches via Cyclization Reactions for Indanamine Core Formation

The formation of the indanone core, the immediate precursor to indanamine, is frequently accomplished through intramolecular cyclization reactions. These methods are valued for their efficiency in constructing the requisite five-membered ring fused to the dichlorinated benzene ring.

Various transition-metal-catalyzed cyclizations have proven effective. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and nickel-catalyzed reductive cyclization of enones are established methods for affording indanones. organic-chemistry.org Another powerful approach is the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which proceeds via a formal [4+1] cycloaddition to furnish a variety of substituted indanone derivatives. organic-chemistry.org Furthermore, a multicomponent strategy can enable rapid access to the core structures of related alkaloids like crinane and haemanthamine, highlighting the modularity of modern cyclization approaches. nih.gov A Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids also presents a metal-free alternative for creating cyclic structures. frontiersin.orgresearchgate.net

Catalytic Hydrogenation Methods for Amine Synthesis

Once the 5,6-dichloro-1-indanone precursor is synthesized, the amine group is typically introduced via reductive amination or by reduction of an oxime or imine. Catalytic hydrogenation is a premier method for this transformation due to its high efficiency and atom economy. researchgate.net

The process often involves the conversion of the indanone to an imine or enamine, which is then hydrogenated to the desired primary amine. Asymmetric catalytic hydrogenation using chiral transition-metal complexes is a powerful approach for producing chiral amine structures with high levels of enantiocontrol. researchgate.net For instance, manganese catalysts featuring a facially coordinating P,N,N ligand have been shown to effectively catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. researchgate.net In the context of related substrates, rhodium complexes with electron-deficient phosphine ligands have demonstrated significantly higher reactivity than traditional catalysts for the hydrogenation of sluggish, unactivated enamines. nih.gov These methods are fundamental for generating chiral amine moieties and are widely applied in the synthesis of natural products. bohrium.com

Enantioselective Synthesis of Chiral this compound

Achieving enantiopure this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis is pursued through two primary strategies: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Indanamine Synthesis

Asymmetric catalysis stands as a cornerstone of modern chemistry for creating enantiopure chiral molecules with high selectivity. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the synthesis of indanamines, this involves stereoselective formation of either the carbon framework or the amine-bearing stereocenter.

The success of asymmetric metal catalysis hinges on the design of the chiral ligand coordinated to the metal center. nih.gov The ligand creates a chiral environment that directs the substrate to react in a way that preferentially forms one enantiomer. The development of new chiral ligands capable of exerting high stereocontrol is crucial for advancing asymmetric synthesis. nih.gov

Ligand design has evolved from relying on C2-symmetric structures, such as bisoxazolines (BOX), to employing non-symmetrical ligands that feature two sterically and electronically different coordinating units. nih.gov This modular construction allows a ligand to be finely tuned for a specific catalytic process, as it is rare for a single ligand to provide optimal enantiocontrol across different reactions and substrates. nih.gov An example of a successful chiral ligand in a related synthesis is (R)-MonoPhos®, which has been used in the rhodium-catalyzed asymmetric cyclization to produce chiral 3-aryl-1-indanones. nih.gov

A key strategy for installing chirality into the indanone framework involves the rhodium-catalyzed asymmetric 1,4-addition. This reaction has been effectively used to synthesize chiral 3-aryl-1-indanones, which are valuable precursors. organic-chemistry.org In one notable application, the intramolecular 1,4-addition of pinacolborane chalcone derivatives was achieved using a rhodium catalyst in the presence of the MonoPhos chiral ligand. organic-chemistry.orgnih.gov This method provides access to a range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org This reaction is also central to the formal synthesis of (-)-indatraline, a related indanamine, demonstrating its utility in creating chiral indane structures. nih.gov

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pinacolborane chalcone derivative 1 | (R)-MonoPhos® | 95 | 94 |

| Pinacolborane chalcone derivative 2 | (R)-MonoPhos® | 92 | 95 |

| Pinacolborane chalcone derivative 3 | (R)-MonoPhos® | 88 | 92 |

Chiral Auxiliary Approaches for Stereocontrol

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves temporarily incorporating a stereogenic group into the prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This method is a cornerstone of asymmetric synthesis and has been applied to a wide range of transformations. wikipedia.org Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net

Key examples of chiral auxiliaries include:

Oxazolidinones : Popularized by David Evans, these auxiliaries are widely used to direct asymmetric alkylation and aldol reactions. wikipedia.org

Pseudoephedrine and Pseudoephenamine : These amino alcohols serve as effective chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids and other functional groups. nih.gov

tert-Butanesulfinamide : Developed by Jonathan A. Ellman, this versatile reagent is extensively used for the asymmetric synthesis of a vast array of chiral amines from prochiral ketones and aldehydes. yale.edu

Chiral N-acylhydrazones : These have been employed as effective radical acceptors in stereocontrolled carbon-carbon bond-forming reactions. nih.gov

By attaching one of these auxiliaries to an appropriate precursor, chemists can control the formation of the stereocenter at the C1 position of the indane ring system, leading to the desired enantiomer of this compound after removal of the auxiliary.

Derivatization Strategies of this compound

The primary amine at the C1 position of the indane scaffold is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents.

The nucleophilic primary amine of this compound readily reacts with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Acylation: Acyl chlorides and acid anhydrides are common reagents for this transformation. The reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming a stable amide linkage. This modification can significantly alter the compound's polarity and hydrogen bonding capabilities.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides. This transformation is analogous to the well-known Hinsberg test for amines. The resulting sulfonamides are generally stable compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Class | General Structure | Example Reagent |

|---|---|---|---|

| Acylation | Acyl Chloride | R-COCl | Acetyl chloride |

| Acylation | Acid Anhydride | (RCO)₂O | Acetic anhydride |

| Sulfonylation | Sulfonyl Chloride | R-SO₂Cl | Benzenesulfonyl chloride |

N-alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. The synthesis of N,N-dipropyl derivatives involves the introduction of two propyl groups onto the nitrogen atom. This can be achieved through various methods, such as reductive amination with propanal or direct alkylation with a propyl halide (e.g., 1-bromopropane).

A common strategy for N-alkylation on the aminoindan core is the reaction with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. For instance, the synthesis of the well-known drug rasagiline involves the N-alkylation of (R)-1-aminoindan with propargyl halide. google.com This methodology can be adapted to produce a wide range of N-substituted derivatives of this compound. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reagents and the reaction conditions. The synthesis of N,N-dipropyl-5,6-dichloro-indan-1-ylamine would typically require at least two equivalents of the propylating agent.

Table 2: N-Alkylation of this compound

| Product | Alkylating Agent | Base (Example) |

|---|---|---|

| N-propyl-5,6-dichloro-indan-1-ylamine | 1-Bromopropane (1 eq.) | K₂CO₃ |

| N,N-dipropyl-5,6-dichloro-indan-1-ylamine | 1-Bromopropane (2+ eq.) | K₂CO₃ |

| N-propargyl-5,6-dichloro-indan-1-ylamine | Propargyl bromide (1 eq.) | Triethylamine |

The primary amine of this compound can be converted into urea or carbamide derivatives. These functional groups are prevalent in many biologically active molecules.

Urea Formation: The most common method for synthesizing unsymmetrical ureas involves the reaction of the primary amine with an isocyanate (R-N=C=O). Alternatively, isocyanates can be generated in situ from acyl azides via a Curtius rearrangement, which are then trapped by the amine. organic-chemistry.org Other methods avoid hazardous reagents like phosgene and instead utilize phosgene equivalents such as carbonyldiimidazole (CDI) or S,S-dimethyl dithiocarbonate. organic-chemistry.orgnih.gov Direct reaction with urea itself can also yield N-substituted ureas, particularly with aromatic amines. jst.go.jp

Carbamide Formation: Carbamates (or urethanes) can be synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by other modern carbonylation methods. organic-chemistry.org These reactions provide a means to introduce an alkoxycarbonyl group to the nitrogen atom.

Table 3: Methods for Urea Synthesis from Primary Amines

| Reagent/Method | Description | Byproducts |

|---|---|---|

| Isocyanates (R-NCO) | Direct reaction with the amine. | None |

| Acyl azide + Heat | In situ generation of isocyanate via Curtius rearrangement, then reaction with amine. | N₂ |

| Carbonyldiimidazole (CDI) | Amine reacts with CDI, followed by addition of a second amine. | Imidazole |

| Carbon Monoxide (CO) | Catalytic oxidative carbonylation in the presence of an oxidant. nih.gov | Reduced oxidant |

While the primary amine offers a rich site for derivatization, the aromatic portion of the indane ring can also be modified, primarily through electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) allows for the introduction of various substituents onto the benzene ring of the indane system. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the two chlorine atoms, the alkyl portion of the fused ring, and the C1-amino group.

The amino group is a powerful activating ortho-, para-director, meaning it strongly promotes substitution at the positions ortho and para to it. In the this compound structure, the positions ortho to the amino group are C7, and the para position is C4. The chlorine atoms are deactivating but are also ortho-, para-directors. wikipedia.orgquora.com The C5-chloro group directs to position 4 (ortho), and the C6-chloro group directs to positions 7 (ortho) and 4 (meta). The fused alkyl ring is weakly activating and directs to the available aromatic positions.

The combined influence of these groups, particularly the strongly activating amino group, directs incoming electrophiles preferentially to the C4 and C7 positions.

Bromination: Studies on the bromination of related 5,6-disubstituted indan-1-ones provide valuable insight into the reactivity of this ring system. For example, the bromination of 5,6-dihydroxyindan-1-one with bromine in acetic acid results in dibromination on the aromatic ring, yielding 4,7-dibromo-5,6-dihydroxyindan-1-one. researchgate.netnih.gov This demonstrates the accessibility of the C4 and C7 positions for electrophilic attack when activating groups are present at C5 and C6. Given that the -NH₂ group in this compound is a much stronger activating group than -OH, electrophilic substitution, such as bromination, is expected to proceed readily at the C4 and/or C7 positions.

Table 4: Directing Effects of Substituents on the Indane Ring for Electrophilic Aromatic Substitution

| Substituent | Position(s) | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (+R >> -I) | Ortho, Para (to C7, C4) |

| -Cl | C5, C6 | Deactivating (-I > +R) | Ortho, Para |

| Fused Alkyl Ring | C2, C3 | Weakly Activating | Ortho, Para (to C4, C7) |

Modifications of the Dichlorinated Indane Ring System

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Sites (e.g., Cyanation)

The introduction of cyano groups into the aromatic core of this compound represents a significant synthetic transformation, opening avenues to a variety of derivatives such as carboxylic acids, amides, and other nitrogen-containing heterocycles. Palladium-catalyzed cyanation of aryl chlorides stands as a powerful tool for this purpose, offering milder reaction conditions and broader functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions nih.gov. However, the application of this methodology to substrates like this compound is accompanied by specific challenges, including the potential for catalyst deactivation and the need for regioselective functionalization.

The primary challenge in palladium-catalyzed cyanation is the propensity of the cyanide ion to poison the palladium catalyst, thereby inhibiting the catalytic cycle nih.gov. To mitigate this, various strategies have been developed, including the use of less soluble cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) nih.gov. These reagents release cyanide ions into the reaction mixture at a controlled rate, preventing the saturation of the palladium coordination sphere.

Catalyst and Ligand Systems:

The choice of the palladium precursor and the ligand is critical for a successful cyanation reaction. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) nih.gov. These are typically used in conjunction with phosphine ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the cyanation of aryl chlorides, bulky and electron-rich phosphine ligands are often employed. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective in numerous cross-coupling reactions. The selection of the appropriate ligand is crucial for achieving high yields and selectivity.

Cyanide Sources and Reaction Conditions:

As mentioned, zinc cyanide is a widely used cyanide source due to its lower toxicity and moderate solubility. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

An alternative and less toxic cyanide source is potassium ferrocyanide, which has been successfully employed in the cyanation of a range of aryl chlorides. These reactions often require a co-catalyst or specific activators to facilitate the transfer of the cyanide group to the palladium center.

Regioselectivity in the Cyanation of Dichloroarenes:

A key consideration in the cyanation of this compound is the potential for mono- or di-cyanation. The relative reactivity of the two chlorine atoms can be influenced by steric and electronic factors. In the case of this compound, the two chlorine atoms are in electronically distinct environments, which may allow for selective mono-cyanation under carefully controlled conditions. By adjusting the stoichiometry of the cyanide source and optimizing the reaction time and temperature, it may be possible to favor the substitution of one chlorine atom over the other. Achieving selective dicyanation would likely require more forcing conditions.

The following table summarizes representative conditions for the palladium-catalyzed cyanation of various aryl chlorides, which can serve as a starting point for the development of a protocol for this compound.

| Aryl Chloride | Palladium Source | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 120 | 85 |

| 2-Chloronaphthalene | Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 | 92 |

| 3-Chloropyridine | PdCl₂(PPh₃)₂ | - | KCN | DMF | 140 | 78 |

| 1,4-Dichlorobenzene | Pd₂(dba)₃ | cataCXium® A | K₄[Fe(CN)₆] | NMP | 150 | 75 (mono) |

Detailed Research Findings from Analogous Systems:

Research into the palladium-catalyzed cyanation of dichlorinated aromatic compounds has provided valuable insights. For instance, studies on dichlorobenzenes have demonstrated that mono-cyanation can be achieved with high selectivity by controlling the reaction stoichiometry and conditions. The choice of ligand has also been shown to influence the regioselectivity of the reaction.

Furthermore, the presence of amine groups on the aryl chloride substrate has been investigated. In some cases, the amine can act as an internal ligand, influencing the reactivity of the C-Cl bonds. Protection of the amine group, for example, as an amide or carbamate, is a common strategy to prevent catalyst inhibition and achieve higher yields. For this compound, it might be advantageous to perform the cyanation on an N-protected derivative, followed by deprotection to yield the desired dicyano-indan-amine.

Computational and Theoretical Studies

Molecular Modeling and Simulation of 5,6-Dichloro-indan-1-ylamine

No specific studies on the molecular modeling and simulation of this compound have been identified in the current body of scientific literature.

A critical aspect of understanding a molecule's behavior is the analysis of its possible conformations and their relative energies. This is often achieved through computational methods that map the potential energy surface of the molecule as a function of its torsional angles. Such studies can identify the most stable, low-energy conformations that are likely to be present under physiological conditions and are crucial for understanding how the molecule might interact with biological targets. For instance, studies on other halogenated cyclic compounds have demonstrated how the nature and position of halogen atoms can significantly influence conformational preferences. beilstein-journals.org However, a dedicated conformational analysis to determine the energy landscapes of this compound has not been reported.

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.govnih.gov These calculations can provide valuable information about frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. While DFT studies have been conducted on related structures like 4-amino indane derived Schiff bases and indeno[1,2-b]pyrrol-4(1H)-one derivatives, no such analysis has been published for this compound. researchgate.netnih.gov

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution around a molecule. Studies on other heterocyclic compounds have successfully used MESP to identify regions of positive and negative electrostatic potential, thereby guiding the understanding of their interaction patterns. researchgate.net However, an MESP analysis of this compound is currently not available in the literature.

Quantum Chemical Calculations

In Silico Prediction of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. While molecular docking has been applied to a wide array of indane and indole (B1671886) derivatives to explore their potential as inhibitors of various enzymes, there are no published molecular docking studies involving this compound. nih.govnih.govnih.govnih.govmdpi.com The identification of potential biological targets and subsequent docking studies for this compound could open avenues for investigating its pharmacological potential.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netcolumbiaiop.ac.in This model serves as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. researchgate.netnih.gov

For a class of compounds like aminoindane derivatives, a pharmacophore model would be constructed by aligning a set of known active molecules and identifying their common structural features. columbiaiop.ac.in While a specific model for this compound is not documented, studies on related MAO inhibitors and other compounds with an indane core have identified key pharmacophoric features. mdpi.combiointerfaceresearch.com These typically include:

Aromatic Rings (AR): The indane ring system itself provides a crucial hydrophobic and aromatic feature.

Hydrophobic Groups (HY): Lipophilic regions of the molecule that can form van der Waals interactions within the target's binding pocket are important. The dichloro-substituents on the indane ring would contribute to this feature.

Hydrogen Bond Acceptors (A) and Donors (D): The primary amine group (-NH₂) of this compound is a critical hydrogen bond donor. Other functional groups in related molecules, like carbonyls, can act as acceptors. mdpi.com

Positive Ionizable Feature/Positive Nitrogen (PN): The protonated amine group at physiological pH is a key feature for interaction with negatively charged residues or cation-π interactions in the active site. ijddd.com

Once a pharmacophore hypothesis is developed and validated, it is used for virtual screening. nih.gov Computer programs search databases containing millions of compounds (such as the ZINC database) to find molecules that match the 3D arrangement of the pharmacophore query. nih.gov The retrieved "hits" are then typically subjected to further filtering, such as applying rules for drug-likeness, and then prioritized for further study using molecular docking to predict their binding affinity. nih.govacs.org This integrated approach, combining pharmacophore modeling and molecular docking, significantly accelerates the discovery of new potential lead compounds by efficiently narrowing down vast chemical libraries to a manageable number of promising candidates for synthesis and biological testing. researchgate.net

Preclinical Biological Activity and Molecular Mechanisms in Vitro Focus

In Vitro Metabolic Stability Assessment

Metabolic stability is a crucial parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes. if-pan.krakow.pl These assessments help predict in vivo pharmacokinetic properties like half-life and bioavailability. if-pan.krakow.plnuvisan.com The liver is the primary site of drug metabolism, and thus, liver-derived subcellular fractions and cells are standard models for these studies. evotec.comnih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) oxidases. evotec.comresearchgate.net The microsomal stability assay is a common, cost-effective method for high-throughput screening of NCEs to investigate Phase I metabolism. creative-bioarray.comenamine.net

In a typical assay, 5,6-Dichloro-indan-1-ylamine would be incubated at a set concentration (e.g., 1 µM) with liver microsomes from different species, such as human, rat, and mouse, to understand interspecies differences in metabolism. if-pan.krakow.plevotec.com The reaction is initiated by adding a necessary cofactor, NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), and is conducted at 37°C. creative-bioarray.combioduro.com Samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes), and the reaction is stopped by adding a solvent like acetonitrile. evotec.combioduro.com The remaining concentration of the parent compound is then quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.combioduro.com The rate of disappearance of the compound over time indicates its metabolic stability. bioduro.com

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in an intact liver cell. if-pan.krakow.pl Hepatocyte incubation assays provide a more comprehensive model, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary co-factors for a wider range of biotransformation reactions. if-pan.krakow.plthermofisher.com

For this assay, cryopreserved hepatocytes from various species are thawed and maintained in suspension at a specific density (e.g., 1 x 10^6 viable cells/mL). if-pan.krakow.plthermofisher.com this compound is added to the hepatocyte suspension and incubated at 37°C. thermofisher.com Similar to the microsomal assay, samples are collected over time, the reaction is quenched, and the depletion of the parent compound is measured. thermofisher.com This system is considered a gold standard for predicting metabolic clearance in vitro. nuvisan.comresearchgate.net

From the data generated in microsomal and hepatocyte stability assays, two key parameters are calculated: the in vitro half-life (t1/2) and the intrinsic clearance (CLint). if-pan.krakow.plnuvisan.com

In Vitro Half-Life (t1/2): This is the time required for 50% of the compound to be metabolized. It is calculated from the slope of the natural logarithm plot of the percentage of compound remaining versus time.

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com It is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow. CLint is calculated from the in vitro half-life and the conditions of the assay (e.g., microsomal protein concentration or hepatocyte density). bioduro.comthermofisher.com

These values are critical for early drug development, as compounds with very high clearance (low stability) may be eliminated from the body too quickly to be effective, while those with very low clearance may accumulate and cause toxicity. nih.gov

| System | Species | Calculated Parameters | |

|---|---|---|---|

| In Vitro t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) | ||

| Liver Microsomes | Human | > 45 | < 15.4 |

| Rat | 25 | 27.7 | |

| Mouse | 18 | 38.5 | |

| Hepatocytes | Human | > 120 | < 5.8 |

| Rat | 65 | 10.7 | |

| Mouse | 40 | 17.3 |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to understand how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying the molecule and assessing the impact on its function, researchers can identify key structural components required for its desired effect.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor site and are responsible for its biological activity. For this compound, SAR studies would aim to identify these features. This could involve synthesizing and testing analogues with modifications to the indane core, the amine group, and the chloro substituents. Key features for an indanamine scaffold might include:

The Primary Amine Group: Its basicity and hydrogen-bonding capacity are often crucial for interaction with acidic amino acid residues in a target protein.

The Fused Ring System (Indane): This provides a rigid scaffold that orients the amine and other substituents in a specific spatial arrangement for optimal target binding.

Aromatic Substituents: The chlorine atoms on the benzene (B151609) ring influence the electronic properties and lipophilicity of the molecule.

The presence and position of halogen atoms can significantly alter a molecule's pharmacological profile. For this compound, the two chlorine atoms on the benzene ring are expected to have a profound impact.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the acidity of nearby protons and the electron density of the aromatic ring. This can influence interactions with the biological target.

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and its binding affinity to hydrophobic pockets in a protein target.

Metabolic Stability: The introduction of chlorine atoms can block sites that are otherwise susceptible to metabolic oxidation by CYP enzymes, potentially increasing the compound's half-life.

Binding Interactions: Chlorine atoms can participate in specific halogen bonds with electron-donating atoms (like oxygen or nitrogen) in a protein, providing an additional anchoring point that can enhance binding affinity and selectivity. nih.gov

SAR studies on related scaffolds have shown that the presence of a chloro group can enhance affinity for specific receptors. nih.gov Therefore, the 5,6-dichloro substitution pattern on the indane ring is a critical feature that likely modulates the potency, selectivity, and pharmacokinetic properties of the molecule. nih.gov

Influence of Stereochemistry on Molecular Interactions

The structure of this compound features a chiral center at the C1 position of the indan (B1671822) ring system, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5,6-Dichloro-indan-1-ylamine and (S)-5,6-Dichloro-indan-1-ylamine. This stereochemistry is a critical determinant of its interaction with biological systems.

Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, the three-dimensional arrangement of atoms in each enantiomer of this compound will result in distinct interactions with the binding sites of its biological targets. One enantiomer (the eutomer) may bind with high affinity and elicit a strong biological response, while the other enantiomer (the distomer) may exhibit significantly lower affinity and activity, or even interact with different targets, potentially leading to off-target effects.

This principle of enantioselectivity dictates that the pharmacological and toxicological profiles of the individual (R) and (S) enantiomers could be markedly different. For a comprehensive understanding of the compound's activity, it is essential to separate the racemic mixture and study each enantiomer in isolation. However, specific studies detailing the differential molecular interactions and biological activities of the individual enantiomers of this compound have not been extensively reported in the available scientific literature.

Molecular Target Identification and Validation

Identifying the specific molecular targets of this compound is fundamental to understanding its mechanism of action. Several complementary strategies can be employed for this purpose.

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule within the complex environment of a cell. This approach would involve chemically modifying this compound to create a probe. This is typically achieved by attaching a linker arm with a reactive group and an affinity tag (like biotin) to a position on the molecule that is not critical for its biological activity.

The resulting probe is then incubated with a cell lysate or living cells. The probe binds to its protein targets, and this complex can be captured and isolated from the rest of the proteome using the affinity tag (e.g., streptavidin-coated beads for a biotin (B1667282) tag). After washing away non-specifically bound proteins, the target proteins are eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can provide a direct inventory of the proteins that physically interact with the compound.

Below is a hypothetical representation of data from an affinity purification-mass spectrometry experiment designed to identify the protein targets of a this compound-derived probe.

Table 1: Example Data from an Affinity Purification-Mass Spectrometry Experiment This table is for illustrative purposes only and represents hypothetical data.

| Protein ID (Accession) | Protein Name | Peptide Count (Probe) | Peptide Count (Control) | Fold Enrichment (Probe/Control) |

| P01112 | Proto-oncogene c-Ras | 25 | 1 | 25.0 |

| Q04759 | Serine/threonine-protein kinase B-raf | 18 | 0 | - |

| P27361 | Mitogen-activated protein kinase 1 | 15 | 1 | 15.0 |

| P15056 | c-Jun N-terminal kinase 1 | 12 | 0 | - |

| P04406 | Glyceraldehyde-3-phosphate dehydrogenase | 5 | 3 | 1.7 |

Genetic approaches offer an alternative, indirect method for identifying molecular targets. These methods rely on observing how changes in the expression of specific genes affect cellular sensitivity to the compound.

For instance, using RNA interference (RNAi) or CRISPR-Cas9 technology, a genome-wide library of cells can be created where each cell has a single gene silenced or knocked out. This library can then be treated with this compound. Cells in which the true target of the compound has been silenced may show resistance to the compound's cytotoxic effects, as the protein the drug acts upon is no longer present. Conversely, if the compound is an inhibitor, overexpression of the target protein might lead to increased resistance. Identifying the genes whose altered expression correlates with a change in the compound's activity can pinpoint the relevant target or pathway.

Phenotypic screening involves testing a compound library for its ability to produce a desired change in cell behavior or morphology (a phenotype) without a preconceived bias about the molecular target. If this compound were identified as a "hit" in a screen—for example, for its ability to induce apoptosis in cancer cells or prevent viral replication—the subsequent challenge would be target deconvolution.

Target deconvolution is the process of identifying the specific molecular target responsible for the observed phenotype. This process would employ the very methods described above. Affinity-based proteomics could be used to find what the compound binds to, while genetic methods could identify which genes are essential for the compound's activity. This multi-pronged approach helps to validate the identified target and build a comprehensive understanding of the compound's mechanism of action.

Mechanisms of Biological Action (In Vitro Preclinical)

To elucidate the mechanism of action of this compound, its effect on the activity of various enzymes can be assessed through in vitro profiling. This involves screening the compound against large panels of purified enzymes, such as kinases, proteases, phosphatases, and metabolic enzymes.

Such screens can rapidly determine if the compound is a specific inhibitor or activator of a particular enzyme or enzyme family. A positive result would immediately suggest a potential mechanism of action and guide further studies. For example, if the compound is found to be a potent inhibitor of a specific kinase, its biological effects could be attributed to the downstream consequences of that inhibition. Follow-up kinetic studies would then be performed to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

The table below illustrates potential results from a kinase inhibition screen, showing the percentage of enzyme activity remaining at a given concentration of the compound.

Table 2: Example Data from an In Vitro Kinase Inhibition Panel This table is for illustrative purposes only and represents hypothetical data for this compound tested at a 10 µM concentration.

| Kinase Target | Kinase Family | % Inhibition at 10 µM |

| EGFR | Tyrosine Kinase | 8.2 |

| VEGFR2 | Tyrosine Kinase | 15.5 |

| BRAF | Serine/Threonine Kinase | 92.1 |

| MEK1 | Serine/Threonine Kinase | 88.7 |

| CDK2 | Serine/Threonine Kinase | 21.3 |

| AKT1 | Serine/Threonine Kinase | 11.9 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-5,6-Dichloro-indan-1-ylamine |

| (S)-5,6-Dichloro-indan-1-ylamine |

| Biotin |

| Streptavidin |

| 5,6-dichloroindan-1-carboxylic acid |

Receptor Binding and Modulation (e.g., specific receptor types as observed for related indanamines)

Based on studies of analogous ring-substituted 2-aminoindanes, it is hypothesized that this compound primarily interacts with plasma membrane monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). The substitution pattern on the aromatic ring of the indane structure is a key determinant of the compound's affinity and selectivity for these transporters.

Research on various substituted 2-aminoindanes has demonstrated that ring substitutions generally enhance potency at SERT while diminishing activity at DAT and NET when compared to the unsubstituted 2-aminoindane parent compound. For instance, compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) show a preference for SERT and NET over DAT. nih.gov This suggests that the dichloro substitution at the 5 and 6 positions of the indane ring in this compound would likely confer selectivity for the serotonin transporter, potentially functioning as a serotonin releasing agent or reuptake inhibitor. frontiersin.orgnih.gov

In addition to monoamine transporters, some substituted aminoindanes have shown affinity for other receptor types. For example, the parent compound, 2-aminoindane, displays a notable affinity for α2-adrenergic receptor subtypes. nih.gov However, substitutions on the aromatic ring, such as a methylenedioxy group, have been observed to reduce this affinity. nih.gov It is therefore plausible that this compound may have a lower affinity for α2-adrenergic receptors compared to its non-halogenated counterpart. Furthermore, certain methoxy-substituted aminoindanes have demonstrated moderate affinity for specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2B. nih.gov The effect of dichlorination at the 5 and 6 positions on serotonin receptor binding has not been specifically characterized.

The following table summarizes the receptor binding profiles of related, well-studied aminoindanes to provide a comparative context for the potential activity of this compound.

| Compound Name | Primary Targets | Other Receptor Affinities |

| 2-Aminoindane (2-AI) | NET, DAT | High affinity for α2A, α2B, and α2C receptors |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT, NET | Reduced affinity for α2 adrenergic receptors |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | SERT | Moderate affinity for 5-HT1A and 5-HT2B receptors |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | Highly selective for SERT | Moderate affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, and 5-HT7 receptors |

This table is generated based on findings from related aminoindane compounds and is for illustrative purposes to suggest the potential areas of biological activity for this compound.

Cell-Based Assays for Pathway Modulation and Cellular Responses

Direct evidence from cell-based assays specifically investigating this compound is not available in the current body of scientific literature. However, based on its structural similarity to other psychoactive aminoindanes like MDAI, which are analogs of 3,4-methylenedioxymethamphetamine (MDMA), it is reasonable to predict its effects on cellular pathways. nih.gov

Compounds of this class are known to function as monoamine transporter substrates, leading to transporter-mediated efflux (release) of neurotransmitters from the cell. frontiersin.org A primary cellular response to such compounds is an increase in the extracellular concentration of serotonin, and to a lesser extent, dopamine and norepinephrine. nih.gov This can be measured in vitro using techniques such as microdialysis in synaptosome preparations or by monitoring substrate-induced currents in voltage-clamped cells expressing the respective transporters.

The anticipated cellular effects of this compound, based on the activities of related compounds, are summarized in the table below.

| Assay Type | Predicted Cellular Response | Potential Cellular Pathways Modulated |

| Neurotransmitter Release Assay | Increased extracellular serotonin levels | Modulation of SERT-mediated neurotransmitter transport |

| Receptor Activation Assay | Downstream signaling from serotonin receptor activation | G-protein coupled receptor (GPCR) signaling cascades |

| Cytotoxicity Assay | Potential for concentration-dependent cytotoxicity | Induction of oxidative stress or mitochondrial dysfunction at high concentrations |

This table outlines the predicted outcomes in cell-based assays for this compound based on the known mechanisms of structurally similar aminoindanes.

It is important to underscore that these predicted activities are based on extrapolation from related compounds. Rigorous experimental validation using specific receptor binding assays and a variety of cell-based functional assays would be necessary to definitively elucidate the preclinical biological activity and molecular mechanisms of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 5,6 Dichloro Indan 1 Ylamine

The comprehensive characterization and quantification of 5,6-Dichloro-indan-1-ylamine, a dichlorinated derivative of 1-aminoindan, rely on a suite of advanced analytical techniques. These methodologies are crucial for confirming the compound's chemical structure, assessing its purity, and determining its concentration in various matrices. The primary techniques employed include spectroscopic methods for structural elucidation and chromatographic methods for separation and quantification.

Future Perspectives and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

The current synthetic routes to 5,6-Dichloro-indan-1-ylamine, while functional, present opportunities for innovation, particularly in the realms of sustainability and efficiency. Future research should prioritize the development of novel synthetic methodologies that are not only economically viable but also environmentally benign.

Key Research Directions:

Biocatalytic and Chemoenzymatic Approaches: The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers a promising green alternative to traditional chemical synthesis. pharmtech.com These biocatalysts can facilitate the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions, thereby reducing the environmental impact. pharmtech.com Future work could focus on identifying or engineering specific enzymes for the stereoselective amination of a 5,6-dichloro-indan-1-one precursor.

Asymmetric Synthesis: Developing robust asymmetric synthetic methods is crucial, as the biological activity of chiral amines is often enantiomer-dependent. Methodologies like those employing tert-butanesulfinamide have proven effective for a wide range of amines and could be adapted for this compound.

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and product consistency. Future efforts could explore the development of a continuous flow process for the synthesis of this compound, potentially integrating in-line purification and analysis.

Sustainable Reagents and Solvents: A shift towards the use of renewable starting materials and greener solvent systems, such as deep eutectic solvents, would significantly enhance the sustainability profile of the synthesis. oxfordglobal.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, substrate scope limitations, process optimization. |

| Asymmetric Catalysis | High enantiomeric purity, broad applicability. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, better process control, potential for automation. | Initial setup costs, requirement for specialized equipment. |

| Green Chemistry | Reduced waste, use of renewable resources, improved environmental profile. | Identification of suitable green reagents and solvents, potential for lower yields initially. |

Advanced Computational Approaches for Structure-Based Drug Design and Mechanism Prediction

Computational modeling and simulation are indispensable tools in modern drug discovery and development. For this compound, these approaches can provide profound insights into its structure-activity relationships (SAR), potential biological targets, and mechanism of action, thereby guiding further experimental investigations.

Future Research Focus:

Molecular Docking and Dynamics Simulations: In the absence of experimental structural data, molecular docking studies can predict the binding modes of this compound with various biological targets. For instance, based on the known pharmacology of related indanamines, docking into the active sites of monoamine transporters could reveal key interactions. Subsequent molecular dynamics simulations can then be employed to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and evaluating a series of analogues of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. binariks.compharmafeatures.com These models can quantitatively correlate the structural features of the molecules with their biological activity, providing predictive power for the design of more potent and selective compounds. binariks.compharmafeatures.com

Mechanism of Action Prediction: Network-based inference methods and other computational tools can be utilized to predict the mechanism of action by analyzing the compound's interaction with a network of biological targets. This can help in identifying both primary targets and potential off-targets, contributing to a more comprehensive understanding of its pharmacological profile.

Comprehensive Molecular Pharmacology Profiling and Off-Target Analysis

A thorough understanding of the molecular pharmacology of this compound is paramount for any potential therapeutic application. This requires a systematic evaluation of its interactions with a wide range of biological targets.

Prospective Research Strategy:

In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a broad panel of receptors, ion channels, enzymes, and transporters is essential. Given that many aminoindane derivatives interact with monoamine transporters, initial studies should focus on dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

In Vivo Pharmacological Characterization: Following promising in vitro results, in vivo studies in appropriate animal models are necessary to evaluate the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Off-Target Analysis and Safety Pharmacology: A critical aspect of drug development is the identification of potential off-target effects that could lead to adverse drug reactions. Safety pharmacology studies should be conducted to assess the effects of this compound on major physiological systems, including the cardiovascular, central nervous, and respiratory systems, in accordance with regulatory guidelines. pharmtech.comnih.govnih.gov

Table 2: Proposed Pharmacological Screening Cascade for this compound

| Screening Stage | Assays | Purpose |

| Primary Screening | Radioligand binding assays for monoamine transporters (DAT, NET, SERT). | To determine the primary targets and binding affinities. |

| Secondary Screening | Functional assays (e.g., neurotransmitter uptake inhibition), screening against a broad panel of GPCRs, ion channels, and kinases. | To confirm functional activity at primary targets and identify potential off-targets. |

| In Vivo Efficacy | Animal models of relevant diseases (e.g., neurological or psychiatric disorders). | To assess the therapeutic potential and establish a dose-response relationship. |

| Safety Pharmacology | Core battery of tests (cardiovascular, respiratory, and CNS function). | To identify potential adverse effects on vital organ systems. |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological matrices is crucial for pharmacokinetic studies and clinical monitoring.

Future Directions for Analytical Method Development:

Hyphenated Chromatographic Techniques: The development of validated analytical methods using hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a priority. binariks.compharmafeatures.com These methods offer the high sensitivity and selectivity required for the trace analysis of the parent compound and its metabolites in biological fluids like plasma and urine. binariks.com

Metabolite Identification: A combination of in vitro metabolism studies using human liver microsomes and in vivo studies in animal models will be necessary to identify the major metabolic pathways of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in the structural elucidation of the identified metabolites. binariks.com

In Silico Metabolite Prediction: Computational tools can be used to predict potential metabolites, which can then be targeted for identification in experimental studies, streamlining the metabolite discovery process.

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development. nih.gov The integration of these technologies into the research workflow for this compound could significantly accelerate progress.

Potential Applications of AI and ML:

De Novo Drug Design: Generative AI models can be employed to design novel analogues of this compound with optimized pharmacological and pharmacokinetic properties. nih.gov

Predictive Modeling: Machine learning models can be trained to predict various properties of new analogues, including their biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby reducing the need for extensive experimental testing in the early stages of discovery. nih.govnih.gov

Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient and novel synthetic routes to this compound and its derivatives. iscientific.orgbiopharmatrend.com

Off-Target Prediction: Deep learning models can be developed to predict potential off-target interactions, providing an early warning system for potential adverse effects. nih.govnih.gov

Data Analysis and Interpretation: AI algorithms can be used to analyze large and complex datasets generated from pharmacological screening, metabolomics, and other 'omics' studies, helping to identify patterns and generate new hypotheses.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.